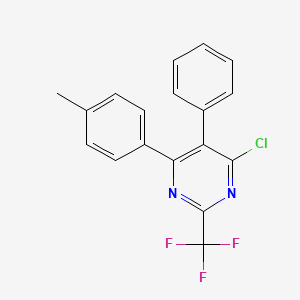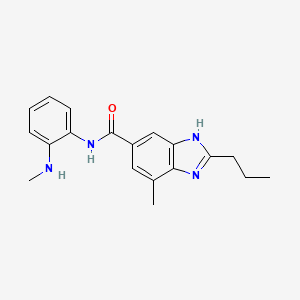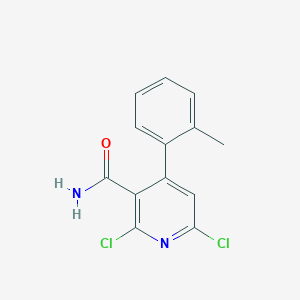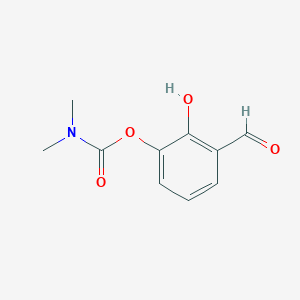
1-Aminopropan-1-ol--hydrogen bromide (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Aminopropan-1-ol–hydrogen bromide (1/1) is an organic compound that consists of a 1-aminopropan-1-ol molecule combined with hydrogen bromide in a 1:1 ratio
准备方法
Synthetic Routes and Reaction Conditions
1-Aminopropan-1-ol can be synthesized through the reaction of 1-chloropropan-2-ol with ammonia. The reaction typically occurs under mild conditions, with the presence of a solvent like ethanol to facilitate the reaction. The resulting product is then treated with hydrogen bromide to form 1-Aminopropan-1-ol–hydrogen bromide (1/1).
Industrial Production Methods
On an industrial scale, the production of 1-Aminopropan-1-ol–hydrogen bromide (1/1) involves the large-scale reaction of 1-chloropropan-2-ol with ammonia, followed by the addition of hydrogen bromide. The process is optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
1-Aminopropan-1-ol–hydrogen bromide (1/1) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or cyanide ions (CN-) can be used for substitution reactions.
Major Products Formed
Oxidation: Produces corresponding oxides and ketones.
Reduction: Yields simpler amines and alcohols.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
科学研究应用
1-Aminopropan-1-ol–hydrogen bromide (1/1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems and as a building block for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of 1-Aminopropan-1-ol–hydrogen bromide (1/1) involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical reactions. Its effects are mediated through pathways involving the formation of intermediates and the subsequent activation or inhibition of specific biological processes.
相似化合物的比较
1-Aminopropan-1-ol–hydrogen bromide (1/1) can be compared with similar compounds such as:
2-Aminopropan-1-ol: Similar structure but with the amino group on the second carbon.
1-Aminopropan-2-ol: Similar structure but with the hydroxyl group on the second carbon.
3-Aminopropan-1-ol: Similar structure but with the amino group on the third carbon.
Uniqueness
1-Aminopropan-1-ol–hydrogen bromide (1/1) is unique due to its specific combination of an amino group and a hydroxyl group on the same carbon, along with the presence of hydrogen bromide. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications.
属性
CAS 编号 |
646517-94-4 |
|---|---|
分子式 |
C3H10BrNO |
分子量 |
156.02 g/mol |
IUPAC 名称 |
1-aminopropan-1-ol;hydrobromide |
InChI |
InChI=1S/C3H9NO.BrH/c1-2-3(4)5;/h3,5H,2,4H2,1H3;1H |
InChI 键 |
PHRKCXVSQZYAHA-UHFFFAOYSA-N |
规范 SMILES |
CCC(N)O.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-{4-[(2,6-Dimethylphenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B12606454.png)

![3-Azaspiro[5.5]undecane-1,5-dicarboxamide, 2,4-dioxo-](/img/structure/B12606466.png)


![5-Iodo-3-[4-(5-iodo-2-methylthiophen-3-yl)-2,5-dihydrothiophen-3-yl]-2-methylthiophene](/img/structure/B12606473.png)



![Methyl 3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoate](/img/structure/B12606505.png)

![4-Ethoxy-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12606516.png)
